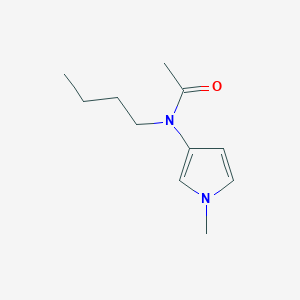

N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide

Description

Properties

CAS No. |

62187-94-4 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

N-butyl-N-(1-methylpyrrol-3-yl)acetamide |

InChI |

InChI=1S/C11H18N2O/c1-4-5-7-13(10(2)14)11-6-8-12(3)9-11/h6,8-9H,4-5,7H2,1-3H3 |

InChI Key |

DGGGASCQTTZMQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CN(C=C1)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Amidation Reaction Approach

The primary synthetic route to N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is through an amidation reaction involving:

- An appropriate acetic acid derivative (such as acetic anhydride or acetyl chloride)

- A substituted amine containing the 1-methylpyrrol-3-yl group

- N-butylamine or its derivatives

The general reaction scheme is:

$$

\text{Acetic acid derivative} + \text{N-butyl-1-methylpyrrol-3-yl amine} \rightarrow \text{this compound}

$$

This reaction typically proceeds under mild heating conditions with or without a catalyst, often in an inert solvent such as dichloromethane or tetrahydrofuran.

Stepwise Synthesis via Intermediate Formation

A more detailed multi-step synthesis involves:

- Formation of N-butyl-2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetamide (an intermediate amide) by reacting n-butylamine with a hydroxy-substituted precursor.

- Oxidation of the hydroxymethyl group to an aldehyde using oxidizing agents such as oxalyl chloride/dimethyl sulfoxide (Swern oxidation), sodium hypochlorite with TEMPO catalyst, or other mild oxidants.

- Coupling with the 1-methylpyrrol-3-yl moiety through nucleophilic substitution or amidation to yield the target compound.

This approach is supported by patent literature describing similar amide preparations involving oxidation and amidation steps, which can be adapted for the pyrrole-substituted amide.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Amidation | Acetic anhydride or acetyl chloride + N-butyl-1-methylpyrrol-3-yl amine | Mild heating (50-80°C), inert solvent | High purity amide formation |

| Oxidation | Oxalyl chloride/DMSO (Swern oxidation) or NaOCl/TEMPO/KBr | Low temperature (-78°C to 0°C) to avoid overoxidation | Efficient aldehyde intermediate formation |

| Coupling | Nucleophilic substitution or direct amidation | May require base (e.g., triethylamine) | High selectivity for target amide |

These conditions are optimized to maintain the integrity of the pyrrole ring and avoid side reactions.

Analytical Characterization Supporting Preparation

To confirm the successful synthesis and purity of this compound, the following techniques are typically employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, especially the amide and pyrrole protons.

- Mass Spectrometry (MS): Confirms molecular weight (194.27 g/mol) and fragmentation pattern.

- Infrared (IR) Spectroscopy: Identifies characteristic amide carbonyl stretch (~1650 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

- Elemental Analysis: Confirms molecular formula consistency.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amidation | Acetic anhydride + N-butyl-1-methylpyrrol-3-yl amine | Mild heating, inert solvent | Simple, straightforward | Requires pure amine precursor |

| Multi-step Oxidation + Amidation | Hydroxy intermediate + oxidant + amine | Controlled oxidation, mild base | High selectivity, adaptable | More steps, longer synthesis time |

| One-pot Process (Patent-based) | Hydroxy precursor + n-butylamine + oxidant | Sequential reactions without isolation | Efficient, reduces purification steps | Requires precise control of conditions |

Research Findings and Optimization Notes

- The oxidation step is critical and must be carefully controlled to prevent overoxidation or degradation of the pyrrole ring.

- Use of mild oxidants like TEMPO with sodium hypochlorite has shown good selectivity and yields in related amide syntheses.

- Solvent choice impacts reaction rate and purity; polar aprotic solvents such as dichloromethane or methanol are preferred for amidation steps.

- Temperature control during amidation and oxidation improves yield and reduces side products.

- The one-pot process combining oxidation and amidation without intermediate isolation enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Recent studies have highlighted the antibacterial capabilities of pyrrole derivatives, including N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide. Pyrrole-based compounds are known to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. For instance, AstraZeneca's research demonstrated that certain pyrrolamide compounds effectively inhibit this enzyme, showcasing their potential as antibacterial agents .

Case Study: Structure-Guided Design

A structure-guided design approach led to the identification of new classes of pyrrolamide compounds, which exhibited potent antibacterial properties through the inhibition of DNA gyrase. This mechanism is critical for developing new antibiotics to combat resistant bacterial strains .

Neurological Research

Glycogen Synthase Kinase-3β Inhibition

this compound has been investigated for its role as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in various neurological disorders. Compounds that inhibit GSK-3β have shown promise in treating conditions such as bipolar disorder and Alzheimer's disease. One study reported a synthesized compound that effectively inhibited GSK-3β with an IC50 value of 7 nm, indicating strong potential for therapeutic applications in mood stabilization and neuroprotection .

Material Science

Polymer Development

The compound's unique chemical structure allows it to be used in synthesizing novel polymers with specific properties. The incorporation of pyrrole derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in electronics and sensors. Research indicates that polymers containing pyrrole derivatives exhibit improved mechanical properties and durability compared to traditional materials .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Bioactivity

- Formyl/Hydroxymethyl Substitutions (): The analogs N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide and N-[5-(2-formyl-5-hydroxymethylpyrrol-1-yl)-pentyl]acetamide exhibit antioxidant and antitumor properties, attributed to their reactive aldehyde and hydroxyl groups. These groups may facilitate covalent interactions with biological targets, contrasting with the target compound’s methyl and butyl groups, which prioritize hydrophobic interactions .

- The chiral phenylpropan-2-yl moiety further diversifies its receptor-binding profile compared to the simpler N-butyl chain in the target compound .

Heterocyclic Ring Variations

- Pyrazole vs. Pyrrole (): Replacing pyrrole with pyrazole (as in N-(1-methyl-1H-pyrazol-3-yl)acetamide) increases aromaticity and hydrogen-bond acceptor capacity due to pyrazole’s additional nitrogen atom. This modification likely improves crystallinity but may reduce membrane permeability compared to the target compound’s pyrrole system .

Alkyl Chain Length and Lipophilicity

- Butyl vs. However, excessive chain length could reduce aqueous solubility, a trade-off critical for drug design .

Structural Validation and Crystallography

- Tools like SHELX and ORTEP-3 () are essential for confirming the stereochemistry and hydrogen-bonding networks of these compounds. For instance, the planar pyrrole ring in the target compound likely adopts a distinct conformation compared to the non-planar trifluoroacetamide derivative .

Biological Activity

N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrole ring, which is known for its role in various biological processes. The specific substitution pattern on the pyrrole ring influences the compound's reactivity and biological interactions. Its structure can be summarized as follows:

- Molecular Formula: C_{12}H_{17}N_{2}O

- Molecular Weight: 205.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The compound may modulate the activity of these targets, influencing various biochemical pathways. Research indicates that it can inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Antimicrobial Activity:

- Anticancer Properties:

- Neuroprotective Effects:

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrrole derivatives, this compound was found to have a significant effect against both Gram-positive and Gram-negative bacteria. The study reported an MIC of 3.12 μg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Mechanisms

A series of experiments assessed the anticancer properties of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, with an IC50 value of 25 μM in breast cancer cells. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways .

Q & A

Q. What are the optimal synthetic routes for N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, similar compounds (e.g., 2-cyanoacetamide derivatives) are synthesized using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours . To optimize conditions for N-butyl derivatives:

- Solvent selection : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates.

- Catalyst screening : Evaluate bases like piperidine, DBU, or K₂CO₃ for efficiency.

- Temperature control : Use low temperatures (0–5°C) to minimize side reactions.

- Purification : Employ column chromatography or recrystallization using ethyl acetate/hexane mixtures.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks by comparing to structurally related compounds. For example, N-(1-butyl-3-formyl-1H-indol-2-yl)acetamide shows distinct carbonyl (δ ~165–170 ppm) and alkyl proton signals (δ 0.8–3.5 ppm) in ¹³C NMR .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrole and acetamide regions.

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode). Compare fragmentation patterns with databases like NIST .

Q. How should stability and decomposition risks be assessed for this compound under experimental storage conditions?

Methodological Answer:

- Thermal Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Hydrolytic Stability : Incubate the compound in aqueous buffers (pH 4–9) and monitor degradation via HPLC. Acids/bases may hydrolyze acetamide into acetic acid and ammonia .

- Storage Recommendations : Store at -20°C in inert atmospheres to prevent oxidation, as suggested for similar acetamides .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX/ORTEP-3 resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

- Crystallization : Grow single crystals via vapor diffusion using solvents like DCM/hexane.

- Data Collection : Use a synchrotron or Mo-Kα source for high-resolution data.

- Structure Refinement :

Q. How can contradictions between experimental and computational spectroscopic data (e.g., NMR, IR) be resolved?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA and simulate NMR/IR spectra. Compare with experimental data to validate conformers .

- Solvent Effects : Account for solvent polarity in computational models (e.g., PCM in Gaussian).

- Dynamic Effects : Use molecular dynamics (MD) to model temperature-dependent line broadening in NMR.

Q. What strategies are recommended for evaluating the compound’s biological activity and toxicity in the absence of established toxicological data?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293).

- Metabolic Stability : Test liver microsome stability to predict pharmacokinetics.

- In Silico Predictors : Apply tools like ProTox-II or ADMETlab to estimate LD₅₀ and hepatotoxicity .

- Structural Alerts : Compare the compound’s scaffold to known toxins (e.g., nitrosamine derivatives linked to bladder cancer ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.